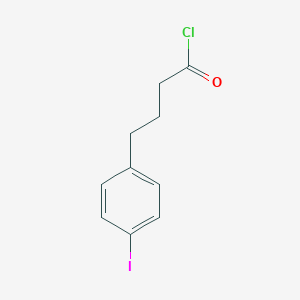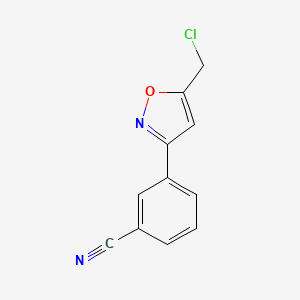![molecular formula C14H19NO2 B13889313 1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B13889313.png)
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone is an organic compound with the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . It is also known by other names such as 1-acetyl-4-piperidinemethanol . This compound is characterized by a piperidine ring substituted with a hydroxymethyl group and an ethanone moiety. It is a solid with a white or off-white appearance and exhibits moderate solubility in water and organic solvents .
Vorbereitungsmethoden
The synthesis of 1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone can be achieved through various chemical reactions. One common method involves the reaction of 4-piperidinemethanol with acetic anhydride in the presence of sodium hydroxide . The reaction conditions typically include a controlled temperature and a dry, inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity . The hydroxymethyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity . Detailed studies on its mechanism of action are ongoing to fully elucidate its effects.
Vergleich Mit ähnlichen Verbindungen
1-[4-[4-(Hydroxymethyl)piperidin-1-yl]phenyl]ethanone can be compared with other piperidine derivatives such as:
1-(4-(Hydroxymethyl)phenyl)ethanone: Similar structure but with a phenyl ring instead of a piperidine ring.
Piperidine: The parent compound with a simpler structure.
1-(4-(Hydroxymethyl)piperidin-1-yl)ethanone: A closely related compound with slight structural variations.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C14H19NO2 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-[4-[4-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone |
InChI |
InChI=1S/C14H19NO2/c1-11(17)13-2-4-14(5-3-13)15-8-6-12(10-16)7-9-15/h2-5,12,16H,6-10H2,1H3 |
InChI-Schlüssel |
SMBXFZNMOVKWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-Amino-1-(p-tolyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13889232.png)
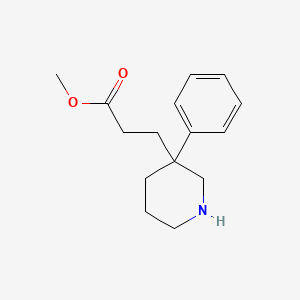
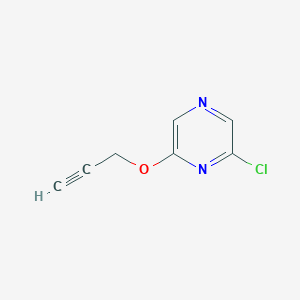
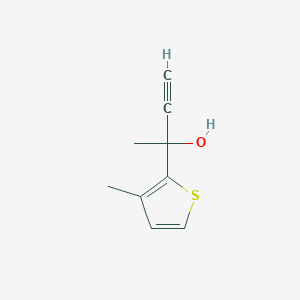
![6-Methoxy-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13889265.png)
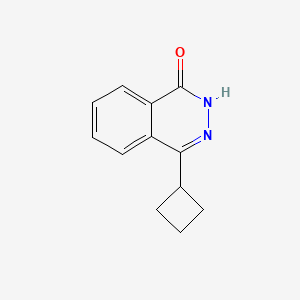

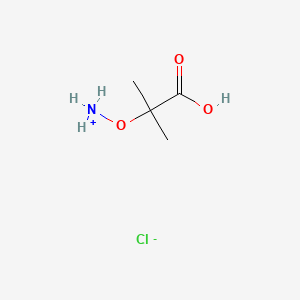

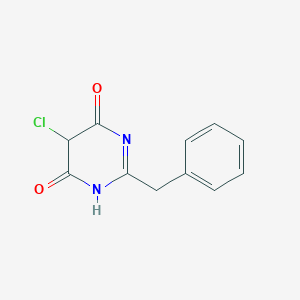
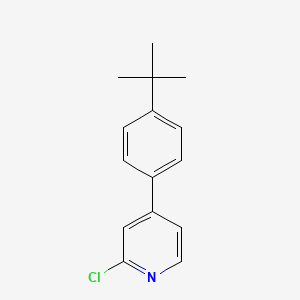
![Bicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13889319.png)
